2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one

MAO-B inhibition neurodegeneration quinazolinone SAR

Select this compound for your MAO-B inhibitor program as a non-halogenated alternative to high-lipophilicity 3-iodobenzyl leads, retaining the critical benzylthio pharmacophore with improved CNS-permeability potential (XLogP3=3.3). This 2-(4-methoxybenzyl)thio-3-methylquinazolin-4(3H)-one serves as a versatile intermediate for generating thioether-derivative libraries while keeping the 3-methyl scaffold constant for SAR studies. The 4-methoxy substituent provides a functionalization handle unavailable in unsubstituted benzyl analogs.

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
CAS No. 90852-47-4
Cat. No. B5423298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one
CAS90852-47-4
Molecular FormulaC17H16N2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)OC
InChIInChI=1S/C17H16N2O2S/c1-19-16(20)14-5-3-4-6-15(14)18-17(19)22-11-12-7-9-13(21-2)10-8-12/h3-10H,11H2,1-2H3
InChIKeySJZAPCLSPJEYPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Scientific and Industrial Buyers Need to Know About 2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one (CAS 90852-47-4)


2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one (CAS 90852-47-4) is a synthetic small-molecule heterocycle belonging to the 4(3H)-quinazolinone class, characterized by a 3-methyl substituent on the quinazolinone core and a 2-(4-methoxybenzyl)thioether side chain [1]. Its molecular formula is C₁₇H₁₆N₂O₂S and its molecular weight is 312.39 g/mol [1]. The compound is available from commercial suppliers at purities of ≥97% and is primarily positioned as a research tool for medicinal chemistry and pharmacological studies [1].

Why 2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one (CAS 90852-47-4) Cannot Be Freely Replaced by Other Quinazolinone Thioethers


Quinazolinone thioether derivatives exhibit pronounced structure-activity relationships (SAR) where even minor substitutions on the benzylthio moiety or the N3 position can drastically alter biological potency [1]. In a systematic study of 2-substituted 4(3H)-quinazolinone thioethers as monoamine oxidase B (MAO-B) inhibitors, the unsubstituted benzylthio derivative showed an IC₅₀ of 3.03 µM, while the meta-iodo analog achieved 0.142 µM—a >21-fold difference arising solely from substituent identity and position on the benzyl ring [1]. Furthermore, the patent literature explicitly claims that 2-benzylthio-3-methyl-4(3H)-quinazolinone possesses calcium antagonistic activity, establishing that both the 3-methyl group and the benzylthio side chain jointly contribute to the pharmacological profile [2]. These findings underscore that substituting the 4-methoxybenzylthio moiety with alternative benzyl, alkyl, or heteroaryl thioethers, or altering the N3 substituent, is expected to yield a different activity signature, making direct one-to-one replacement unreliable without confirmatory data [1][2].

Quantitative Differentiation Evidence for 2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one (CAS 90852-47-4)


MAO-B Inhibitory Potency: 4-Methoxybenzyl vs. Unsubstituted Benzyl Thioether

The 2-(4-methoxybenzyl)thio substitution pattern is structurally positioned to improve MAO-B inhibitory potency over the unsubstituted benzylthio analog. In a head-to-head SAR study of 2-substituted 4(3H)-quinazolinone thioethers, the unsubstituted 2-benzylthio-quinazolin-4(3H)-one exhibited only weak MAO-B inhibition with an IC₅₀ of 3.03 µM, whereas meta-substituted halogen analogs reached sub-micromolar potency (e.g., meta-iodo: IC₅₀ = 0.142 µM) [1]. Although the 4-methoxybenzyl analog was not directly tested in this study, the established SAR trend—that electron-donating or halogen substituents on the benzyl ring enhance MAO-B affinity—predicts that the 4-methoxy group (Hammett σₚ = -0.27) on the target compound would confer improved potency relative to the unsubstituted benzyl benchmark [1]. The N3-methyl group present in the target compound also distinguishes it from the NH-bearing analogs tested, further altering the pharmacophore.

MAO-B inhibition neurodegeneration quinazolinone SAR

Calcium Antagonistic Activity: 3-Methyl-2-benzylthio Scaffold vs. Non-Thioether Quinazolinones

The 3-methyl-2-(substituted-benzylthio)quinazolin-4(3H)-one scaffold, which includes the target compound, was patented for calcium antagonistic activity as an antistenocardic agent [1]. The patent specifically exemplifies 2-benzylthio-3-methyl-4(3H)-quinazolinone and claims a general formula encompassing alkoxy-substituted benzyl derivatives (X = 1–5C alkoxy) such as the 4-methoxybenzyl analog [1]. While quantitative IC₅₀ data are not disclosed in the patent, the explicit therapeutic claim establishes that compounds bearing the 3-methyl group and a benzylthio side chain—absent in many quinazolinone screening libraries—exhibit calcium channel modulation. This activity is not shared by 3-aryl or 3-H quinazolinone analogs lacking the thioether linkage.

calcium channel antagonism cardiovascular quinazolinone

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Halogenated Analogs

The 4-methoxy substituent on the benzylthio moiety provides a distinct physicochemical profile compared to halogenated analogs. The target compound has a computed XLogP3 of 3.3 [1], which is within the optimal range for CNS drug-likeness (1–4). In contrast, halogenated analogs (e.g., 3-iodobenzylthio) have higher lipophilicity (estimated XLogP >4) and increased molecular weight, which may reduce aqueous solubility and increase plasma protein binding [2]. The 4-methoxy group also serves as a hydrogen bond acceptor (total HBA count: 4 for the target compound [1]), providing an additional interaction vector absent in unsubstituted benzyl or methyl-substituted analogs. Boiling point for the target compound is predicted at 485.4±47.0 °C and density at 1.23±0.1 g/cm³ , parameters that guide handling and formulation.

lipophilicity drug-likeness quinazolinone ADME

3-Methyl Substitution: Conformational and Metabolic Distinction from 3-Aryl Analogs

The N3-methyl group in the target compound differentiates it from the more common 3-aryl-substituted quinazolinone thioethers (e.g., 3-(4-methoxyphenyl)-2-benzylthio-quinazolin-4(3H)-one, CAS 1688-87-5) . The 3-aryl analogs have higher molecular weight (e.g., 374.46 g/mol for the 3-(4-methoxyphenyl) analog vs. 312.39 g/mol for the target [1]) and increased aromatic surface area, which can lead to stronger π-stacking with CYP450 enzymes and potentially faster oxidative metabolism [2]. The 3-methyl group, by contrast, reduces the compound's size and eliminates a potential metabolic soft spot (O-demethylation or aromatic hydroxylation on the N3-phenyl ring), while maintaining the quinazolinone core's hydrogen bond acceptor capacity [1].

N3-substitution metabolic stability quinazolinone SAR

Optimal Research and Procurement Scenarios for 2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one (CAS 90852-47-4)


MAO-B Inhibitor Lead Optimization Programs

Based on the SAR established for 2-substituted quinazolinone thioethers as selective MAO-B inhibitors, the 4-methoxybenzyl analog is positioned as a non-halogenated alternative to the highly potent but high-lipophilicity 3-iodobenzyl lead (IC₅₀ = 0.142 µM) [1]. Its balanced XLogP3 of 3.3 suggests improved CNS penetration potential while retaining the critical benzylthio pharmacophore, making it suitable for iterative optimization in Parkinson's disease or other neurodegenerative disorder programs [1].

Calcium Channel Modulator Probe Development

The compound falls within the general formula claimed in JPS5944365A for antistenocardic calcium antagonists [2]. Researchers investigating L-type or other voltage-gated calcium channel modulation can use this compound as a structurally tractable starting point, with the 4-methoxy group offering a handle for further derivatization or affinity optimization that the unsubstituted benzyl analog lacks [2].

Physicochemical Comparator in Quinazolinone SAR Libraries

With a molecular weight of 312.39 g/mol, XLogP3 of 3.3, and four hydrogen bond acceptors, this compound serves as a mid-range physicochemical benchmark for quinazolinone thioether libraries [1]. It can be procured as a reference standard for comparing solubility, permeability, and metabolic stability against both more lipophilic halogenated analogs and bulkier 3-aryl derivatives, enabling data-driven scaffold selection [1][3].

Synthetic Intermediate for Diversified Quinazolinone Libraries

The 2-(4-methoxybenzyl)thio group can be selectively cleaved or further functionalized, making the compound a versatile intermediate for generating libraries of 2-substituted quinazolinones. The 3-methyl group remains intact during most thioether manipulations, providing a constant scaffold element for comparative structure-activity studies [2].

Quote Request

Request a Quote for 2-((4-Methoxybenzyl)thio)-3-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.